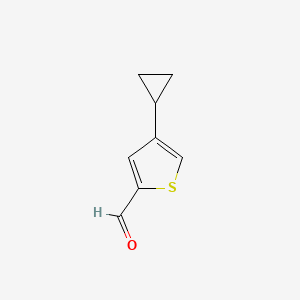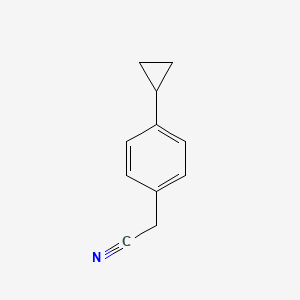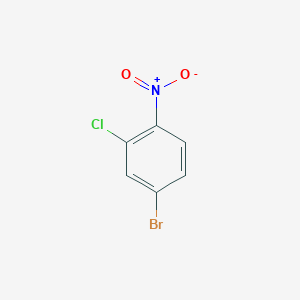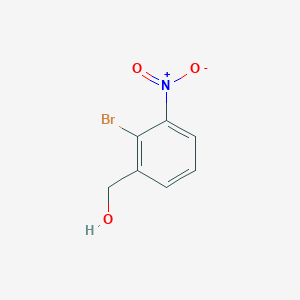
2-Bromo-3-nitrobenzyl alcohol
Vue d'ensemble
Description
2-Bromo-3-nitrobenzyl alcohol is an organic compound with the molecular weight of 232.03 . It is also known by its IUPAC name, (2-bromo-3-nitrophenyl)methanol .
Synthesis Analysis
The synthesis of this compound can be achieved through a multistep process. The first step involves nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . This process requires careful control of the reaction conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a nitro group, and a methanol group . The exact positioning of these groups on the benzene ring can be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Alcohols, including this compound, can undergo a variety of reactions. They can be converted into alkyl halides, tosylates, and alkenes, among others . The specific reactions that this compound undergoes would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
Alcohols have higher boiling points compared to equivalent alkanes due to the presence of hydrogen bonding . They are also soluble in water, although solubility decreases as the length of the hydrocarbon chain increases . The specific physical and chemical properties of this compound would need to be determined experimentally.Applications De Recherche Scientifique
1. Photoaffinity Labeling and Crosslinking
2-Bromo-3-nitrobenzyl alcohol derivatives, specifically 2-nitrobenzyl alcohol (NB), are utilized for photoaffinity labeling and crosslinking of biomolecules. This application is significant in areas like drug discovery, chemical biology, and protein engineering due to its amine selectivity and efficiency as a photoreactive group (Wang et al., 2020).
2. Photochemical Reaction Mechanisms
The study of photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 2-nitrobenzyl alcohol, reveals their transformation under irradiation in various solvents. This research is vital for understanding the behavior of these compounds in different environments, which is crucial for their applications in fields like material science and photobiology (Gáplovský et al., 2005).
3. Transformation in Biological Systems
2-Nitrobenzyl alcohol, a derivative of this compound, undergoes various transformations in biological systems. These transformations are key to understanding the metabolic pathways and potential biological impacts of these compounds (Debethizy & Rickert, 1984).
4. Influence on Side-Chain Reactivity
Research on the influence of nitro groups on side-chain reactivity, including studies on α-bromo-nitrobenzyl anions, provides insights into the chemical behavior of these compounds. This knowledge is essential for chemical synthesis and the development of new materials and pharmaceuticals (Abdallah et al., 1969).
5. Application in Synthesis of Quinolines
This compound derivatives are utilized in the synthesis of quinolines. This synthesis process, catalyzed by iron, is significant for the development of new pharmaceuticals and materials, as quinolines are key structures in many bioactive compounds (Wang et al., 2016).
6. Studying Interaction with Proteins
The interaction of 2-hydroxy-5-nitrobenzyl alcohol with proteins, particularly with rat alpha class glutathione S-transferases, has been studied. This research helps understand how these compounds interact with biological molecules, which is crucial for drug design and understanding biological processes (McCarthy et al., 1996).
7. Antioxidant Activity
This compound derivatives have shown antioxidant activity, particularly against alcohol-induced oxidative damage. This finding is significant for developing treatments for oxidative stress-related conditions (Malik et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-bromo-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVYVPXQRUCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306236 | |
| Record name | 2-Bromo-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90407-20-8 | |
| Record name | 2-Bromo-3-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






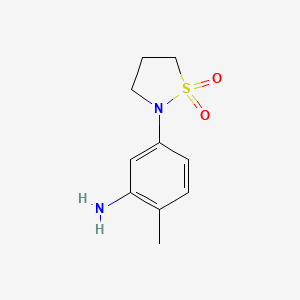
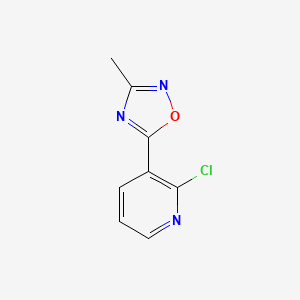

![5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3038730.png)
![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)
![2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3038733.png)
![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)

